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beta-Secretase Inhibitor IV

Cat. No.: B14020000
M. Wt: 578.7 g/mol
InChI Key: VPNIQGRFZCTBEZ-UHFFFAOYSA-N
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Description

The Amyloid Cascade Hypothesis and its Central Role in Alzheimer's Disease Pathogenesis

The amyloid cascade hypothesis, first proposed in the early 1990s, posits that the accumulation and deposition of amyloid-β (Aβ) peptides in the brain is the primary event that triggers the pathological cascade leading to Alzheimer's disease. nih.govnews-medical.net This cascade includes the formation of neurofibrillary tangles, synaptic dysfunction, and neuronal cell death, which ultimately manifest as cognitive decline and dementia. nih.govnih.gov The hypothesis is supported by genetic evidence from familial forms of Alzheimer's disease, where mutations in genes related to Aβ production are found. mdpi.com While the hypothesis has been a dominant framework in Alzheimer's research, it has also faced scrutiny and evolution, with current versions emphasizing the neurotoxicity of soluble Aβ oligomers rather than just the insoluble plaques. oup.com

Amyloid-β (Aβ) Production and the Amyloid Precursor Protein (APP) Processing Pathways

Amyloid-β peptides are derived from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a single-pass transmembrane protein highly expressed in neurons. nih.govbiolegend.com APP can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. creative-diagnostics.comresearchgate.net

Non-amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. creative-diagnostics.com This cleavage prevents the formation of Aβ and produces a soluble ectodomain, sAPPα, and a membrane-bound C-terminal fragment, C83. Subsequent cleavage of C83 by γ-secretase releases the P3 peptide. biolegend.com

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ sequence. creative-diagnostics.comwikipedia.org This action generates a soluble ectodomain, sAPPβ, and a membrane-bound C-terminal fragment, C99. The C99 fragment is then cleaved by the γ-secretase complex, releasing the Aβ peptides of varying lengths (most commonly Aβ40 and Aβ42) and the APP intracellular domain (AICD). wikipedia.orgnih.gov

Identification and Role of β-Secretase (BACE1) as a Key Enzyme in Aβ Generation

β-site APP cleaving enzyme 1 (BACE1) is an aspartic protease that is considered the rate-limiting enzyme in the production of Aβ peptides. nih.govfrontiersin.org Its identification in 1999 was a significant milestone in Alzheimer's research. nih.gov BACE1 is highly expressed in the brain and its levels have been observed to be elevated in individuals with sporadic Alzheimer's disease. wikipedia.orgfrontiersin.org The crucial role of BACE1 in Aβ generation has been unequivocally demonstrated in studies with BACE1 knockout mice, which are devoid of cerebral Aβ. nih.govjneurosci.org This makes BACE1 a prime therapeutic target for reducing Aβ production. nih.gov

Conceptual Framework for BACE1 Inhibition as a Therapeutic Strategy in Neurodegeneration Research

The central role of BACE1 in initiating Aβ production forms the basis for the therapeutic strategy of BACE1 inhibition. The rationale is that by blocking the activity of this enzyme, the production of neurotoxic Aβ peptides can be reduced or prevented, thereby slowing or halting the progression of Alzheimer's disease. nih.govfrontiersin.org This approach is supported by preclinical studies in animal models where BACE1 inhibitors have been shown to reduce brain Aβ levels and rescue cognitive deficits. nih.govfrontiersin.org However, the complete inhibition of BACE1 has raised concerns due to the enzyme's role in processing other substrates and its potential involvement in normal physiological functions like myelination and synaptic function. nih.goveneuro.org This has led to the suggestion that partial, rather than full, BACE1 inhibition might be a more effective and safer therapeutic strategy. eneuro.org

β-Secretase Inhibitor IV: A Closer Look

β-Secretase Inhibitor IV is a potent, cell-permeable compound that has been utilized in research to study the effects of BACE1 inhibition.

Chemical and Physical Properties

Property Value Source
Molecular Formula C31H38N4O5S abmole.comcaymanchem.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 578.72 g/mol abmole.comcaymanchem.comsigmaaldrich.comsigmaaldrich.com
CAS Number 797035-11-1 caymanchem.comsigmaaldrich.comsigmaaldrich.comscbt.com
Appearance Crystalline solid caymanchem.com

| Solubility | Soluble in DMSO | abmole.comsigmaaldrich.com |

In Vitro Activity

Parameter Value Source
BACE-1 IC50 15 nM abmole.comsigmaaldrich.commerckmillipore.com
BACE-2 IC50 230 nM caymanchem.com

| Cellular Aβ Production EC50 | 43 nM | medchemexpress.comtargetmol.com |

This isophthalamide (B1672271) compound contains a hydroxyethylamine motif that enables it to bind to the active site of BACE1 and block its proteolytic activity. sigmaaldrich.comsigmaaldrich.com Research has shown that it exhibits greater selectivity for BACE1 over other aspartyl proteases like BACE2, cathepsin D, and renin. caymanchem.comsigmaaldrich.com In cell-based assays, β-Secretase Inhibitor IV has been demonstrated to effectively inhibit the production of Aβ peptides. medchemexpress.comtargetmol.com For example, it has been used in studies to investigate the role of BACE1 in the surface expression of ion channels in hippocampal neurons. jneurosci.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38N4O5S B14020000 beta-Secretase Inhibitor IV

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-[4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-(1-phenylethyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O5S/c1-21(23-12-8-5-9-13-23)33-30(37)24-17-25(19-27(18-24)35(2)41(3,39)40)31(38)34-28(16-22-10-6-4-7-11-22)29(36)20-32-26-14-15-26/h4-13,17-19,21,26,28-29,32,36H,14-16,20H2,1-3H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNIQGRFZCTBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNC4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Characterization and Classification of β Secretase Inhibitor Iv

Nomenclature and Context within β-Secretase Inhibitor Classes

β-Secretase Inhibitor IV is identified by several names and codes in scientific literature and chemical databases. Its systematic IUPAC name is N¹-[(1S,2R)-3-(cyclopropylamino)-2-hydroxy-1-(phenylmethyl)propyl]-5-[methyl(methylsulfonyl)amino]-N³-[(1R)-1-phenylethyl]-1,3-benzenedicarboxamide. caymanchem.com It is also commonly referred to by its CAS Number: 797035-11-1. caymanchem.comscbt.com

This inhibitor belongs to the class of non-peptidic, small-molecule BACE1 inhibitors. nih.gov Within this broad category, it is more specifically classified as a peptidomimetic inhibitor, designed to mimic the structure of the natural substrate of BACE1. nih.govresearchgate.net The development of such inhibitors has been a significant focus in the quest for disease-modifying therapies for Alzheimer's disease. frontiersin.orgnorthwestern.edu

Nomenclature of β-Secretase Inhibitor IV
IdentifierName/Code
Systematic IUPAC NameN¹-[(1S,2R)-3-(cyclopropylamino)-2-hydroxy-1-(phenylmethyl)propyl]-5-[methyl(methylsulfonyl)amino]-N³-[(1R)-1-phenylethyl]-1,3-benzenedicarboxamide caymanchem.com
CAS Number797035-11-1 caymanchem.comscbt.com
Alternate Name5HA scbt.com
Molecular FormulaC₃₁H₃₈N₄O₅S caymanchem.comscbt.com
Molecular Weight578.72 g/mol scbt.com

Origins and Development as a Research Compound

The development of β-Secretase Inhibitor IV arose from extensive research efforts to identify potent and selective inhibitors of BACE1. rsc.org The discovery of BACE1 as the β-secretase enzyme responsible for the initial cleavage of APP spurred the development of various inhibitor classes. researchgate.net Early efforts focused on peptidomimetic inhibitors that could effectively bind to the active site of the enzyme. nih.gov

β-Secretase Inhibitor IV was developed as a research tool to investigate the consequences of BACE1 inhibition. nih.gov Its utility in preclinical studies stems from its ability to potently inhibit BACE1 activity, thereby reducing the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.govnih.gov Although it has been used to study the effects of decreasing Aβ levels, it has not been advanced into clinical trials. nih.gov

Structural Classification: Hydroxyethylamine-Based Isophthalamide (B1672271)

The chemical architecture of β-Secretase Inhibitor IV is a key determinant of its inhibitory function. It is structurally classified as a hydroxyethylamine-based isophthalamide. merckmillipore.comresearchgate.netsigmaaldrich.com The hydroxyethylamine motif is a critical pharmacophore that mimics the transition state of the peptide bond cleavage by aspartyl proteases like BACE1. iscience.in This allows the inhibitor to bind tightly to the active site of the enzyme. scbt.com

The isophthalamide core serves as a scaffold to which other functional groups are attached. nih.gov The design and synthesis of isophthalamide-based BACE1 inhibitors have been a significant area of research, with a focus on optimizing potency and selectivity. researchgate.netnih.gov These inhibitors often feature hydrogen bonding substituents that enhance their binding affinity and selectivity over other proteases. nih.govpdbj.org

Role as a Standard or Reference Compound in BACE1 Inhibition Studies

In the realm of BACE1 research, β-Secretase Inhibitor IV serves as a valuable reference compound. Its well-characterized inhibitory activity makes it a useful tool for validating new assays and for comparing the potency of newly synthesized BACE1 inhibitors. immunomart.org

Studies have demonstrated its potent inhibition of human BACE1 with an IC₅₀ value of 15 nM. merckmillipore.comcaymanchem.comsigmaaldrich.com It also exhibits selectivity for BACE1 over the related aspartyl protease BACE2 and other proteases such as cathepsin D and renin. merckmillipore.comcaymanchem.comsigmaaldrich.com Specifically, its IC₅₀ for BACE2 is 230 nM, while for cathepsin D and renin, the values are significantly higher at 7.6 µM and >50 µM, respectively. merckmillipore.com This selectivity profile is an important characteristic for a research tool aimed at specifically probing the function of BACE1. nih.gov

Furthermore, β-Secretase Inhibitor IV has been shown to be active in cell-based assays, inhibiting the secretion of amyloid-β precursor protein (APP) with an IC₅₀ of 29 nM in HEK293T cells. merckmillipore.comcaymanchem.comsigmaaldrich.com It also effectively inhibits the formation of Aβ peptides in primary chick neurons. caymanchem.com

Inhibitory Activity of β-Secretase Inhibitor IV
TargetIC₅₀ ValueAssay System
Human BACE115 nM merckmillipore.comcaymanchem.comsigmaaldrich.comEnzymatic Assay
Human BACE2230 nM merckmillipore.comcaymanchem.comEnzymatic Assay
Cathepsin D7.6 µM merckmillipore.comEnzymatic Assay
Renin>50 µM merckmillipore.comEnzymatic Assay
APP Secretion29 nM merckmillipore.comcaymanchem.comsigmaaldrich.comHEK293T Cells
Aβ38 Formation3.7 nM caymanchem.comPrimary Chick Neurons
Aβ40 Formation4.7 nM caymanchem.comPrimary Chick Neurons
Aβ42 Formation4.8 nM caymanchem.comPrimary Chick Neurons

Molecular and Enzymatic Profile of β Secretase Inhibitor Iv

Mechanism of BACE1 Inhibition: Active Site Binding and Proteolytic Activity Blockade

β-Secretase Inhibitor IV is a cell-permeable isophthalamide (B1672271) compound that features a hydroxyethylamine motif. sigmaaldrich.com Its inhibitory action is achieved by directly binding to the active site of the BACE1 enzyme, thereby blocking its proteolytic function. sigmaaldrich.comnih.govabmole.comabmole.com The BACE1 active site is a cleft located between the N-terminal and C-terminal lobes of the enzyme, containing two catalytic aspartate residues, Asp32 and Asp228. proteopedia.org These residues are crucial for the enzyme's catalytic activity. frontiersin.org

The binding of β-Secretase Inhibitor IV to this active site is a form of competitive inhibition, where it vies with the natural substrate, Amyloid Precursor Protein (APP), for access to the catalytic machinery. frontiersin.org By occupying the active site, the inhibitor prevents BACE1 from cleaving APP, which is the initial and rate-limiting step in the generation of Aβ peptides. sigmaaldrich.comresearchgate.net The structure of the inhibitor is designed to fit within the substrate-binding subsites of the enzyme, maximizing non-covalent interactions and ensuring high-affinity binding. frontiersin.org A flexible flap, composed of residues 67-77, covers the active site and plays a role in substrate accessibility and positioning; the interaction of inhibitors like β-Secretase Inhibitor IV with this region is critical for stabilizing the enzyme-inhibitor complex and effectively halting enzymatic activity. proteopedia.org

Enzymatic Potency Against BACE1: In Vitro Inhibition Constant (IC50) Analysis

The potency of β-Secretase Inhibitor IV against its primary target, BACE1, has been quantified through in vitro assays determining its half-maximal inhibitory concentration (IC50). Multiple studies have consistently reported a potent inhibitory effect on human BACE1, with an IC50 value of approximately 15 nM. sigmaaldrich.comabmole.comabmole.comcaymanchem.com More detailed analyses have shown IC50 values of 15.6 nM and 16.3 nM at BACE-1 concentrations of 2 nM and 100 pM, respectively. glpbio.commedchemexpress.com

The inhibitor's efficacy extends to cellular models. In Human Embryonic Kidney (HEK293) cells engineered to express a truncated form of APP, β-Secretase Inhibitor IV was found to inhibit the secretion of the soluble amyloid precursor protein β (sAPPβ) with an IC50 of 29 nM. sigmaaldrich.comcaymanchem.comglpbio.com Furthermore, in primary chick neurons, it demonstrated potent inhibition of the formation of specific Aβ peptides, with IC50 values of 3.7 nM for Aβ38, 4.7 nM for Aβ40, and 4.8 nM for Aβ42. caymanchem.comglpbio.com

Target/ProcessSystemIC50 ValueReference
Human BACE1Enzymatic Assay15 nM sigmaaldrich.comcaymanchem.com
sAPPβ SecretionHEK293T Cells29 nM sigmaaldrich.comcaymanchem.com
Aβ38 FormationPrimary Chick Neurons3.7 nM caymanchem.com
Aβ40 FormationPrimary Chick Neurons4.7 nM caymanchem.com
Aβ42 FormationPrimary Chick Neurons4.8 nM caymanchem.com

Selectivity Profile Against Related Aspartyl Proteases

A critical aspect of a BACE1 inhibitor's profile is its selectivity over other structurally similar aspartyl proteases. Off-target inhibition can lead to undesirable effects, as these proteases have distinct physiological roles. β-Secretase Inhibitor IV has been evaluated against BACE2, Cathepsin D, and Renin, demonstrating a high degree of selectivity for its intended target. sigmaaldrich.comcaymanchem.comglpbio.com It exhibits over 500-fold greater selectivity for BACE1 and BACE2 compared to Cathepsin D and Renin. caymanchem.comglpbio.com

BACE2 is the closest homolog to BACE1. While both can process APP, their physiological roles differ. β-Secretase Inhibitor IV shows a clear preference for BACE1. Its inhibitory concentration for BACE2 is reported to be 230 nM (0.23 µM), which is approximately 15 times higher than its IC50 for BACE1. sigmaaldrich.comabmole.comcaymanchem.comglpbio.com This indicates a significant, though not absolute, selectivity for BACE1 over its homolog.

Cathepsin D is a ubiquitous lysosomal aspartyl protease involved in protein degradation. nih.gov Inhibition of Cathepsin D has been linked to ocular toxicity in the development of some BACE1 inhibitors. nih.govresearchgate.net β-Secretase Inhibitor IV displays a strong selectivity against this protease, with a reported IC50 of 7.6 µM (7600 nM). sigmaaldrich.comabmole.com This value is approximately 500-fold higher than its IC50 for BACE1, suggesting a low potential for off-target effects related to Cathepsin D inhibition.

Renin is another aspartyl protease that plays a crucial role in the renin-angiotensin system, regulating blood pressure. mdpi.com β-Secretase Inhibitor IV demonstrates very weak activity against renin, with an IC50 value greater than 50 µM (>50,000 nM). sigmaaldrich.comabmole.com This high degree of specificity underscores the inhibitor's targeted design towards BACE1.

EnzymeIC50 ValueSelectivity (Fold vs. BACE1)Reference
BACE115 nM1x sigmaaldrich.com
BACE2230 nM~15x sigmaaldrich.comcaymanchem.com
Cathepsin D7,600 nM (7.6 µM)~507x sigmaaldrich.com
Renin>50,000 nM (>50 µM)>3333x sigmaaldrich.com

Kinetic Studies of BACE1 Cleavage in the Presence of β-Secretase Inhibitor IV

Kinetic studies in cellular systems provide insight into the functional consequences of BACE1 inhibition. Research using primary neuron cultures has examined the effect of varying concentrations of β-Secretase Inhibitor IV on the production and secretion of Aβ peptides, which is the direct result of BACE1 cleavage activity. nih.gov

Treatment of neurons with the inhibitor led to a concentration-dependent decrease in the secretion of both Aβ40 and Aβ42. nih.gov At a concentration of 0.04 µM, the inhibitor reduced Aβ40 secretion by 39% and Aβ42 secretion by 38%. nih.gov Increasing the concentration to 0.3 µM resulted in a more substantial reduction of 62% for Aβ40 and 58% for Aβ42. nih.gov The highest tested concentration of 3 µM yielded a 65% decrease in Aβ40 and a 61% decrease in Aβ42. nih.gov These findings demonstrate that β-Secretase Inhibitor IV effectively modulates BACE1 cleavage of APP in a dose-dependent manner within a neuronal context. nih.gov

Inhibitor IV Concentration% Reduction in Aβ40 Secretion% Reduction in Aβ42 SecretionReference
0.04 µM39%38% nih.gov
0.3 µM62%58% nih.gov
3.0 µM65%61% nih.gov

Cellular Efficacy of β Secretase Inhibitor Iv in Preclinical Models

Inhibition of Amyloid-β (Aβ) Peptide Production in Cell Culture Systems

β-Secretase Inhibitor IV has demonstrated potent inhibitory effects on the production of amyloid-β (Aβ) peptides in various preclinical cell culture models. caymanchem.com As an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the primary enzyme responsible for initiating the amyloidogenic pathway, this compound effectively reduces the generation of key Aβ species. nih.govresearchgate.net

In studies using primary chick neurons, β-Secretase Inhibitor IV showed significant potency, inhibiting the formation of Aβ38, Aβ40, and Aβ42 with IC₅₀ values of 3.7 nM, 4.7 nM, and 4.8 nM, respectively. caymanchem.com Furthermore, in human embryonic kidney (HEK293T) cells transfected with a truncated amyloid precursor protein (APP), the inhibitor blocked the secretion of Aβ precursor protein with an IC₅₀ value of 29 nM. caymanchem.com

Research on primary cortical rat neuronal cultures revealed a concentration-dependent reduction in the secretion of both Aβ40 and Aβ42. nih.gov Treatment with 0.04 μM of β-Secretase Inhibitor IV resulted in a significant decrease in Aβ40 and Aβ42 secretion by 39% and 38%, respectively. nih.gov Increasing the concentration to 0.3 μM led to a more substantial reduction of 62% for Aβ40 and 58% for Aβ42. nih.gov The highest tested concentration of 3 μM resulted in a similar level of inhibition, with a 65% decrease for Aβ40 and a 61% decrease for Aβ42. nih.gov

Inhibition of Aβ Peptide Secretion by β-Secretase Inhibitor IV in Primary Rat Neuronal Cultures
Concentration (μM)Aβ40 Secretion Decrease (%)Aβ42 Secretion Decrease (%)
0.0439%38%
0.362%58%
365%61%

Modulation of Soluble APP Cleavage Products (sAPPβ and sAPPα)

The enzymatic cleavage of APP by secretases produces soluble APP fragments. mdpi.com The amyloidogenic pathway, initiated by BACE1, results in the release of soluble APPβ (sAPPβ). mdpi.comnih.gov Conversely, the non-amyloidogenic pathway involves α-secretase, which cleaves within the Aβ domain, precluding Aβ formation and releasing soluble APPα (sAPPα). pnas.orgnih.gov

By inhibiting BACE1, β-Secretase Inhibitor IV directly reduces the cleavage of APP at the β-site. nih.gov This action is expected to decrease the production and secretion of sAPPβ. mdpi.comnih.gov A reduction in sAPPβ levels is a key indicator of BACE1 inhibition in preclinical and clinical studies. mdpi.comnih.gov

Inhibition of the BACE1 pathway can lead to a compensatory increase in APP processing by α-secretase. nih.gov This shunting of APP to the non-amyloidogenic pathway results in an increased production of the neuroprotective sAPPα fragment. nih.govnih.gov Clinical trials with other BACE inhibitors have demonstrated that inhibiting the enzyme can lead to an increase in sAPPα in cerebrospinal fluid, supporting this mechanism of action. nih.gov

Assessment of Cell Permeability and Intracellular Activity

A critical characteristic for the efficacy of any BACE1 inhibitor is its ability to cross the cell membrane to reach its target enzyme, which is most active in acidic intracellular compartments like endosomes. pnas.orgnih.gov β-Secretase Inhibitor IV is described as a cell-permeable compound. caymanchem.comsigmaaldrich.com

Its intracellular activity is confirmed by its demonstrated ability to potently block the production and secretion of Aβ peptides in intact cellular systems, not just in enzymatic assays. caymanchem.comnih.gov The inhibitor has shown efficacy in diverse cell types, including HEK293T cells and primary neuronal cultures from both chicks and rats. caymanchem.comnih.gov The significant, dose-dependent reduction of Aβ40 and Aβ42 in these cell-based assays serves as direct evidence of the compound's capacity to penetrate cells and engage with intracellular BACE1 to block its proteolytic activity. nih.govresearchgate.net

Impact on Synaptic Transmission in Primary Neuronal Cultures

Investigating the effects of BACE1 inhibitors on synaptic function is crucial, as BACE1 cleaves other substrates besides APP that are involved in neuronal function. nih.gov The impact of β-Secretase Inhibitor IV on synaptic transmission has been studied in primary cortical rat neuronal cultures. nih.govresearchgate.net

The effects were found to be concentration-dependent. nih.gov At the lowest tested concentration of 0.04 μM, which reduced Aβ secretion by approximately 40%, β-Secretase Inhibitor IV produced a small but statistically significant increase in synaptic transmission of 13%. nih.gov A moderate concentration of 0.3 μM, which lowered Aβ levels by over 50%, showed no significant effect on synaptic transmission compared to controls. nih.gov However, the highest concentration of 3 μM, which decreased Aβ secretion by over 60%, resulted in a significant 16% decrease in synaptic transmission. nih.gov These findings suggest that a partial inhibition of BACE1 by β-Secretase Inhibitor IV can effectively lower Aβ production without negatively impacting synaptic transmission. nih.govresearchgate.net

Impact of β-Secretase Inhibitor IV on Synaptic Transmission in Primary Neuronal Cultures
Concentration (μM)Change in Synaptic Transmission (%)
0.04+13%
0.3No significant effect
3-16%

Structure Activity Relationship Sar and Design Principles for β Secretase Inhibitor Iv

Key Structural Features Contributing to BACE1 Binding Affinity

β-Secretase Inhibitor IV is a cell-permeable compound characterized by several key structural motifs that are crucial for its high binding affinity to the BACE1 active site. nih.govsigmaaldrich.com Its design is a result of a structure-based approach aimed at creating potent and selective inhibitors. nih.govacs.org The principal components contributing to its activity are the hydroxyethylamine motif and an isophthalamide (B1672271) ring system.

The hydroxyethylamine motif serves as a transition-state isostere. researchgate.net This structural element mimics the tetrahedral intermediate formed during the enzymatic hydrolysis of the peptide bond in the natural substrate, amyloid precursor protein (APP). nih.gov Its hydroxyl group is strategically positioned to interact directly with the catalytic dyad of the enzyme.

The isophthalamide ring acts as a rigid scaffold, correctly positioning the various substituents for optimal interaction with the enzyme's subsites. nih.gov This core is part of a series of potent isophthalamide-based inhibitors developed through extensive structure-activity relationship (SAR) studies. acs.orgnih.gov The substituents on this ring are critical for occupying specific pockets within the BACE1 active site, thereby enhancing both potency and selectivity.

Table 1: Key Structural Features of β-Secretase Inhibitor IV and Their Functions

Structural FeatureFunction in BACE1 Inhibition
Hydroxyethylamine Mimics the transition state of peptide bond cleavage; the hydroxyl group interacts with the catalytic aspartate residues. researchgate.netnih.gov
Isophthalamide Ring Provides a rigid scaffold to orient substituents for optimal binding within the BACE1 active site subsites. acs.orgnih.gov
Phenylmethyl Group Occupies the hydrophobic S1 subsite of the BACE1 active site.
(R)-1-Phenylethyl Group Fills the S3 subsite, contributing to binding affinity. nih.gov
Methyl(methylsulfonyl)amino Group Engages in hydrogen bonding interactions, enhancing selectivity. nih.gov
Cyclopropylamino Group Interacts with the S1' and S2' subsites on the prime side of the active site.

Molecular Interactions within the BACE1 Active Site

The high affinity of β-Secretase Inhibitor IV for BACE1 is a result of a network of specific molecular interactions within the enzyme's large, elongated active site. The active site is characterized by two catalytic aspartate residues, Asp32 and Asp228, which are central to the enzyme's function. nih.gov

The inhibitor binds in the substrate-binding pocket located between the N- and C-terminal lobes of the enzyme. nih.gov The key interactions are as follows:

Hydrogen Bonding with Catalytic Dyad : The hydroxyl group of the hydroxyethylamine motif is crucial as it forms critical hydrogen bonds with the catalytic aspartates, Asp32 and Asp228. nih.govyoutube.com This interaction is fundamental to the inhibitory mechanism of this class of compounds.

Interactions in the S2 Subsite : The isophthalamide core positions its substituents to make important contacts in the S2 subsite. nih.gov In closely related inhibitors, the oxygen atoms of the sulfonamide group have been shown to form a hydrogen bond with the side chain of Arg235, an important residue in this pocket. nih.gov

Occupation of Hydrophobic Pockets : The benzyl (B1604629) group (phenylmethyl) at the P1 position is designed to fit snugly into the hydrophobic S1 pocket. Similarly, the phenylethyl moiety at the P3 position effectively fills the S3 subsite. nih.gov

These interactions collectively anchor the inhibitor firmly within the active site, leading to potent inhibition of the enzyme's activity.

Strategies for Enhancing Potency and Selectivity Through Structural Modification

A primary goal in the design of BACE1 inhibitors is to achieve high potency for the target enzyme while maintaining significant selectivity against other structurally related aspartyl proteases, such as BACE2, Cathepsin D, and Renin. nih.gov β-Secretase Inhibitor IV demonstrates impressive selectivity, being over 500-fold more selective for BACE1 and BACE2 over proteases like renin and cathepsin D. sigmaaldrich.comcaymanchem.com

Several strategies have been employed in the development of this class of inhibitors to achieve this profile:

Systematic SAR Studies : The development process involved synthesizing and testing a series of isophthalamide analogues to systematically probe the structure-activity relationships. acs.org This allowed for the fine-tuning of substituents to maximize potency.

Targeting Specific Subsites : Modifications were made to better occupy and interact with specific subsites of the BACE1 active site. For instance, careful selection of groups at the P3 position, like the phenylethyl group in β-Secretase Inhibitor IV, was shown to be important for potency. nih.gov

Conformational Constraint : In related inhibitor series, macrocyclization has been explored as a strategy to lock the molecule into a bioactive conformation. mssm.edu This pre-organization can reduce the entropic penalty of binding, leading to improved potency and sometimes enhanced selectivity. caymanchem.com

Improving Cell Permeability : A significant challenge for BACE1 inhibitors has been achieving good cell permeability to allow the compound to reach its intracellular target. The design of β-Secretase Inhibitor IV successfully addressed this, resulting in a compound that potently inhibits amyloid-β precursor protein (APP) processing in cell-based assays. nih.govcaymanchem.com

Table 2: Selectivity Profile of β-Secretase Inhibitor IV

EnzymeIC₅₀Fold Selectivity vs. BACE1
BACE1 (human) 15 nM1x
BACE2 (human) 230 nM~15x
Cathepsin D 7,600 nM~507x
Renin >50,000 nM>3333x

Data sourced from Cayman Chemical and Calbiochem product information. sigmaaldrich.comcaymanchem.com

Role of Computational and Structure-Based Drug Design in Optimizing BACE1 Inhibitors

The optimization of BACE1 inhibitors, including β-Secretase Inhibitor IV, has been heavily reliant on computational and structure-based drug design techniques. nih.govacs.orgnih.gov These methods provide invaluable insights into the molecular basis of inhibitor binding, guiding the rational design of more potent and selective compounds.

X-ray Crystallography : A crucial tool has been the determination of X-ray crystal structures of BACE1 in complex with various inhibitors. nih.govunits.it These structures provide a detailed, atomic-level map of the binding site and reveal how inhibitors interact with specific residues. This information allows medicinal chemists to design new modifications to enhance these interactions or to form new, favorable contacts. mdpi.com

Molecular Modeling and Docking : Computational docking studies are used to predict the binding poses of newly designed inhibitors within the BACE1 active site. nih.govnih.gov This allows for the rapid virtual screening of many potential compounds and helps prioritize synthetic efforts. These models can also help rationalize observed SAR data. acs.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to correlate the chemical structures of a series of inhibitors with their biological activities. nih.govsemanticscholar.orgresearchgate.net These statistical models can identify key molecular properties or structural features that are important for potency and can be used to predict the activity of novel, untested compounds.

The successful development of potent, selective, and cell-permeable inhibitors like β-Secretase Inhibitor IV underscores the power of integrating structural biology, computational chemistry, and traditional medicinal chemistry in modern drug discovery. acs.orgnih.gov

Methodological Frameworks for Research on β Secretase Inhibitor Iv

Biochemical Assays for BACE1 Inhibition (e.g., FRET-based methodologies)

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against its target enzyme. In the case of β-Secretase Inhibitor IV, its potency against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is primarily quantified using in vitro enzymatic assays. A widely adopted and sensitive method for this purpose is the Fluorescence Resonance Energy Transfer (FRET)-based assay. researchgate.net

The principle of the FRET assay for BACE1 involves a synthetic peptide substrate that mimics the BACE1 cleavage site in the amyloid precursor protein (APP). researchgate.net This substrate is chemically modified by attaching a fluorophore and a quencher molecule to its opposite ends. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission. Upon the addition of active BACE1 enzyme, the peptide is cleaved, separating the fluorophore from the quencher. This separation leads to a measurable increase in fluorescence intensity, which is directly proportional to the enzyme's activity.

When an inhibitor like β-Secretase Inhibitor IV is introduced into the assay, it binds to the active site of BACE1, preventing the cleavage of the FRET substrate. sigmaaldrich.com This results in a dose-dependent reduction in the fluorescence signal. By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of its potency.

Studies have demonstrated that β-Secretase Inhibitor IV is a potent inhibitor of human BACE1 in these biochemical assays. abmole.commedchemexpress.com An innovative inkjet printing-based FRET assay has also been utilized, confirming the inhibitory effect of β-Secretase Inhibitor IV on BACE1 proteolysis. researchgate.netnih.gov This high-throughput method allows for the screening of inhibitors with very small amounts of reagents. nih.gov The inhibitor displays high selectivity for BACE1 over other related aspartyl proteases, such as BACE2, Cathepsin D, and Renin, which is a critical characteristic for a therapeutic candidate. merckmillipore.com

Table 1: In Vitro Inhibitory Activity of β-Secretase Inhibitor IV

Target EnzymeAssay ConditionIC50 ValueReference
Human BACE12 nM Enzyme Concentration15.6 nM medchemexpress.com
Human BACE1100 pM Enzyme Concentration16.3 nM medchemexpress.com
Human BACE1Not Specified15 nM sigmaaldrich.comabmole.com
BACE2Not Specified0.23 µM merckmillipore.com
Cathepsin DNot Specified7.6 µM merckmillipore.com
ReninNot Specified>50 µM merckmillipore.com

Cell-Based Assays for Measuring Aβ Production and APP Processing

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays assess the ability of β-Secretase Inhibitor IV to penetrate cell membranes and inhibit BACE1 activity within the complex intracellular environment, where APP processing occurs. nih.govmdpi.com

A common methodology involves using cultured cell lines, such as human embryonic kidney (HEK293) or human neuroblastoma (SH-SY5Y) cells, that are genetically engineered to overexpress human APP. medchemexpress.comresearchgate.net In some cases, cell lines expressing APP with specific mutations, like the Swedish mutation (APPswe), are used because this mutation enhances BACE1 cleavage, leading to higher levels of amyloid-beta (Aβ) production. nih.gov

After treating these cells with varying concentrations of β-Secretase Inhibitor IV, the levels of Aβ peptides (specifically Aβ40 and Aβ42) and the soluble APPβ fragment (sAPPβ) secreted into the cell culture medium are measured. medchemexpress.com BACE1 cleavage of APP generates the N-terminus of Aβ and releases sAPPβ; therefore, a reduction in the levels of these products serves as a direct indicator of BACE1 inhibition in a cellular setting. pnas.org The concentration of these secreted peptides is typically quantified using highly sensitive techniques like enzyme-linked immunosorbent assay (ELISA).

The results from these assays demonstrate that β-Secretase Inhibitor IV is cell-active, effectively suppressing the production of Aβ and sAPPβ. medchemexpress.com The half-maximal effective concentration (EC50) or IC50 in these cellular assays indicates the compound's potency in a biological system, accounting for factors like cell permeability and stability. merckmillipore.commedchemexpress.com

Table 2: Cellular Activity of β-Secretase Inhibitor IV

AssayCell LineMeasured ProductPotency (IC50/EC50)Reference
Cell Culture AssayNot SpecifiedAβ PeptidesEC50 = 43 nM medchemexpress.com
sAPP_NF AssayHEK293T cells co-transfected with APP containing NFEV mutationsAPP_NF~30 nM medchemexpress.com
EV40_NF AssayHEK293T cells co-transfected with APP containing NFEV mutationEV40~30 nM medchemexpress.com
sAPP_NF AssayHEK293-APPNFEV cellssAPP_NF29 nM sigmaaldrich.commerckmillipore.com

Application of Transgenic Animal Models in Preclinical Efficacy Studies

To evaluate the in vivo efficacy of BACE1 inhibitors, researchers utilize transgenic animal models that recapitulate key aspects of Alzheimer's disease pathology. rupress.org A frequently used model is the Tg2576 mouse, which expresses a human APP gene carrying the "Swedish" mutation. nih.gov This mutation leads to increased processing of APP by BACE1, resulting in elevated brain Aβ levels and the age-dependent formation of amyloid plaques and associated cognitive deficits, similar to those seen in human Alzheimer's disease. nih.gov

In preclinical studies involving these models, the primary objective is to determine if the inhibitor can cross the blood-brain barrier (BBB), engage the BACE1 target in the central nervous system, and lower brain Aβ levels. nih.gov Efficacy is assessed by administering the compound to the transgenic animals over a specific period, which can range from acute (single dose) to chronic (long-term) studies. nih.govrupress.org

Following treatment, the key endpoints measured include the levels of Aβ40 and Aβ42 in the brain, cerebrospinal fluid (CSF), and plasma. nih.gov A significant reduction in these biomarkers in the inhibitor-treated group compared to a vehicle-treated control group provides evidence of in vivo target engagement and pharmacodynamic activity. researchgate.net For long-term studies, behavioral tests, such as the Morris water maze, are employed to assess whether the reduction in Aβ pathology translates into a rescue or prevention of the cognitive decline observed in these animal models. nih.gov While specific in vivo efficacy data for β-Secretase Inhibitor IV is not detailed in the provided context, this methodological framework is the standard for evaluating such compounds.

Techniques for Assessing Compound Distribution in Animal Tissues (e.g., brain, CSF)

A critical aspect of preclinical development for any central nervous system drug is understanding its pharmacokinetics, particularly its ability to distribute into the target tissues. For a BACE1 inhibitor, achieving sufficient concentrations in the brain and cerebrospinal fluid (CSF) is essential for efficacy. nih.govnih.gov Therefore, robust analytical techniques are employed to measure the compound's distribution in these key biological matrices following administration to animal models.

The standard methodology involves collecting tissue samples (brain) and fluids (blood, CSF) at various time points after dosing. nih.gov The brain tissue is typically homogenized to create a uniform sample. The compound is then extracted from the biological matrix (brain homogenate, plasma, or CSF) and quantified.

The most common and sensitive analytical technique used for this quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for the precise measurement of the parent drug concentration, providing key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

These data are vital for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. By correlating the measured concentrations of the inhibitor in the brain and CSF with the observed reductions in Aβ levels, researchers can determine the level of target engagement required for a therapeutic effect. nih.gov This information is crucial for predicting effective doses in subsequent clinical trials.

Advanced Research Directions and Challenges in Preclinical Bace1 Inhibitor Development

Addressing Physicochemical Properties for Improved Pharmacokinetic Profiles in Preclinical Candidates

A primary hurdle in the development of BACE1 inhibitors has been achieving desirable pharmacokinetic and pharmacodynamic properties. Early peptidomimetic inhibitors were often characterized by high molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area, which limited their ability to cross the blood-brain barrier (BBB) and resulted in poor oral bioavailability. Consequently, a major focus of preclinical research has been the design of small, non-peptidic molecules with improved physicochemical properties.

Structure-based drug design, aided by the numerous X-ray crystal structures of BACE1 in complex with inhibitors, has been instrumental in this effort. Medicinal chemists have focused on developing compounds with lower molecular weight, reduced polarity, and improved lipophilicity to enhance BBB penetration. The goal is to create inhibitors that can achieve and maintain therapeutic concentrations in the brain with oral administration. Strategies such as macrocyclization have been explored to constrain the conformation of inhibitors, potentially improving their binding affinity and metabolic stability. The development of potent, selective, and brain-penetrant inhibitors remains a key objective in preclinical studies.

Investigation of BACE1's Physiological Substrates Beyond APP in Animal Models

While the primary motivation for inhibiting BACE1 is to reduce the production of amyloid-β (Aβ) from the amyloid precursor protein (APP), it is now well-established that BACE1 has a range of other physiological substrates. The identification and characterization of these substrates in animal models are crucial for understanding the potential mechanism-based side effects of BACE1 inhibition.

Proteomic studies in BACE1-knockout mice and cell cultures have identified numerous non-APP substrates for BACE1. These substrates are involved in a variety of crucial physiological processes, including myelination, synaptic plasticity, and neuronal connectivity. For example, Neuregulin-1 (NRG1), a key molecule in the development and function of the nervous system, is a well-characterized BACE1 substrate. Disruption of NRG1 signaling due to BACE1 inhibition has been linked to deficits in myelination and synaptic function in preclinical models. Other identified substrates include seizure protein 6 (SEZ6) and its homologs, which play roles in neuronal development and synaptic function. A deeper understanding of the cleavage of these substrates by BACE1 in different physiological and pathological contexts is essential for predicting and mitigating potential adverse effects of BACE1 inhibitors.

Table 1: Selected Physiological Substrates of BACE1 Beyond APP

Substrate Known or Proposed Function Potential Consequence of Inhibited Cleavage
Neuregulin-1 (NRG1) Myelination, synaptic plasticity, neuronal development Impaired myelination, altered synaptic function
Seizure protein 6 (SEZ6) Neuronal development, synaptic plasticity Altered synaptic structure and function
L1CAM (L1) Neurite outgrowth, cell adhesion Impaired neuronal migration and connectivity
CHL1 Axon guidance, synaptic function Deficits in neuronal wiring and synaptic plasticity
Contactin-2/TAG-1 Axon guidance, cell adhesion Altered neuronal network formation

Preclinical Strategies to Mitigate Potential Off-Target Effects

Beyond the on-target effects related to the cleavage of physiological substrates, off-target effects of BACE1 inhibitors are a significant concern in preclinical development. These effects can arise from the inhibition of other structurally related proteases or interaction with other unintended molecular targets.

A key challenge is achieving selectivity for BACE1 over its close homolog, BACE2, and other aspartic proteases like Cathepsin D. While BACE1 and BACE2 share structural similarities in their active sites, they have distinct expression patterns and substrate specificities. Inhibition of BACE2 has been linked to potential effects on glucose homeostasis and pancreatic function. Therefore, preclinical strategies focus on designing inhibitors that exploit the subtle structural differences between these enzymes to maximize selectivity. Furthermore, comprehensive preclinical safety packages for BACE1 inhibitor candidates include extensive in vitro and in vivo testing to identify and characterize any potential off-target activities, including hepatotoxicity, which has been a concern for some compounds in clinical development.

Exploration of Low-Dose BACE1 Inhibition Approaches in Preclinical Contexts

In light of the potential for mechanism-based side effects, the concept of a "therapeutic window" for BACE1 inhibition has gained traction. This has led to the preclinical exploration of low-dose inhibition strategies. The hypothesis is that a partial, sustained reduction in BACE1 activity might be sufficient to lower Aβ levels over the long term and slow disease progression without causing significant disruption to the processing of other vital substrates.

Preclinical studies in animal models of Alzheimer's disease have shown that even a moderate, long-term reduction in BACE1 activity can significantly decrease Aβ pathology and improve cognitive function. medchemexpress.com This approach is supported by human genetic data showing that a rare mutation in the APP gene, which reduces its cleavage by BACE1, is protective against Alzheimer's disease. These findings suggest that complete inhibition of BACE1 may not be necessary and that a lower level of inhibition could provide a better balance between efficacy and safety. Preclinical research is therefore focused on identifying the optimal level of BACE1 inhibition that provides therapeutic benefit while minimizing the risk of adverse effects.

Development of Novel BACE1 Inhibition Modalities (e.g., substrate-blocking antibodies, non-enzymatic inhibition) in Academic Research

Academic research is at the forefront of exploring novel and alternative strategies for modulating BACE1 activity, moving beyond traditional small-molecule enzymatic inhibitors. One promising approach is the development of substrate-blocking antibodies. These antibodies are designed to bind to BACE1 at sites distinct from the catalytic domain, thereby sterically hindering the access of specific substrates like APP without directly blocking the enzyme's catalytic activity. This could potentially allow for the selective inhibition of APP processing while sparing the cleavage of other physiological substrates.

Another area of investigation is non-enzymatic inhibition, which aims to disrupt the function of BACE1 through mechanisms other than direct binding to the active site. This could include strategies to alter the cellular trafficking of BACE1, promote its degradation, or interfere with its dimerization, which is thought to be important for its activity. These innovative approaches, while still in the early stages of academic research, hold the potential to overcome some of the limitations of conventional BACE1 inhibitors and offer new therapeutic avenues for Alzheimer's disease.

The Evolving Role of β-Secretase Inhibitor IV as a Tool Compound in Alzheimer's Disease Research

In the complex landscape of BACE1 research, specific and potent inhibitors are invaluable tools for elucidating the enzyme's function and validating it as a therapeutic target. β-Secretase Inhibitor IV has emerged as a key tool compound in this context.

β-Secretase Inhibitor IV is a potent, cell-permeable inhibitor of BACE1 with reported IC50 values in the low nanomolar range. sigmaaldrich.comcaymanchem.com Its utility as a research tool is underscored by its high selectivity for BACE1 over other aspartic proteases such as BACE2, renin, and cathepsin D. caymanchem.comnih.gov This selectivity is crucial for ensuring that observed experimental effects are indeed due to the inhibition of BACE1 and not off-target interactions.

In a research setting, β-Secretase Inhibitor IV is used to:

Investigate the consequences of BACE1 inhibition in cellular and neuronal models: By treating cells or primary neurons with this inhibitor, researchers can study its effects on APP processing, Aβ production, and the cleavage of other BACE1 substrates. nih.gov

Validate BACE1 as a therapeutic target: The ability of β-Secretase Inhibitor IV to reduce Aβ levels in preclinical models provides further evidence for the therapeutic potential of BACE1 inhibition.

Explore the physiological roles of BACE1: By observing the cellular changes that occur following treatment with a highly specific inhibitor, researchers can gain insights into the normal biological functions of BACE1.

Serve as a reference compound: In the development of new BACE1 inhibitors, β-Secretase Inhibitor IV can be used as a benchmark for comparing the potency and selectivity of novel compounds.

The continued use of well-characterized tool compounds like β-Secretase Inhibitor IV is essential for advancing our understanding of BACE1 biology and for the rational design of future therapeutic strategies for Alzheimer's disease.

Table 2: Properties of β-Secretase Inhibitor IV as a Research Tool

Property Value/Description Significance for Research
BACE1 IC50 ~15 nM sigmaaldrich.comcaymanchem.com High potency allows for effective inhibition at low concentrations.
Cell Permeability Yes caymanchem.com Enables its use in cell-based assays to study intracellular processes.
Selectivity >500-fold for BACE1 over renin and cathepsin D nih.gov High selectivity ensures that observed effects are specific to BACE1 inhibition.
Effect on Aβ Production Inhibits Aβ secretion in cell models nih.gov Confirms its ability to modulate the amyloidogenic pathway.

Q & A

Q. What experimental assays are commonly used to evaluate beta-secretase inhibitor efficacy in Alzheimer’s research?

  • Methodological Answer : Beta-secretase inhibitor activity is typically assessed using in vitro enzymatic assays with recombinant BACE1 to measure half-maximal inhibitory concentration (IC₅₀). Cell-based models, such as CHO cells overexpressing amyloid precursor protein (APP), are employed to quantify intracellular and extracellular Aβ42 reduction via ELISA or immunoblotting . Orthogonal validation using primary neuronal cultures or transgenic animal models (e.g., APP/PS1 mice) ensures physiological relevance. Ensure assay conditions mimic endosomal pH (≈4.5–5.5) for accurate activity measurement .

Q. What molecular descriptors are critical for computational screening of beta-secretase inhibitors?

  • Methodological Answer : Key descriptors include PEOE_VSA8 (steric/electronic properties influencing enzyme interaction), ATSC8dv (topological autocorrelation reflecting molecular shape), and IC2 (informational complexity of molecular structure) . These descriptors are prioritized in machine learning models like LightGBM for virtual screening. Feature importance analysis (e.g., split feature importance in LightGBM) helps identify optimal descriptors for inhibitor classification .

Q. How should hypotheses be structured in studies investigating beta-secretase inhibitors?

  • Methodological Answer : Hypotheses should derive logically from background rationale. For example: “Given the role of beta-secretase in Aβ42 production and the structural uniqueness of its catalytic dyad, inhibitors targeting Asp228 protonation states are expected to exhibit enhanced selectivity over memapsin 1.” Avoid explicit hypothesis statements; instead, integrate predictions into the experimental rationale .

Advanced Research Questions

Q. How can machine learning models improve the identification of beta-secretase inhibitors?

  • Methodological Answer : LightGBM, a gradient-boosting framework, outperforms traditional methods (e.g., Random Forest) by optimizing hyperparameters like maximum depth (41) and learning rate (0.2) to capture complex molecular patterns . Feature importance analysis (e.g., PEOE_VSA8) guides descriptor selection, while stratified cross-validation ensures robustness. Validate models using external datasets and metrics like F1-score (0.78) to balance precision and recall .

Q. What strategies enhance inhibitor selectivity for BACE1 over structurally similar aspartyl proteases (e.g., memapsin 1)?

  • Methodological Answer : Structural comparisons of BACE1 and memapsin 1 active sites reveal unique subsites (e.g., S3 pocket). Introduce functional groups (e.g., steric bulk or hydrogen-bond donors) that interact with BACE1-specific residues (e.g., Arg235). Ghosh’s work demonstrates that adding a “bait” moiety to inhibitors increases selectivity by 100-fold via preferential binding to BACE1 . Molecular dynamics simulations further validate binding stability under physiological pH .

Q. How can researchers address contradictory results in inhibitor efficacy across experimental models?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, enzyme source) or cellular models (e.g., overexpression vs. endogenous APP). Use orthogonal methods:
  • Validate in vitro IC₅₀ values with ex vivo Aβ42 measurements in cerebrospinal fluid.
  • Control for off-target effects using BACE1 knockout models.
  • Apply statistical frameworks (e.g., mixed-effects models) to account for variability in animal studies .

Q. What role do subcellular localization strategies play in improving inhibitor efficacy?

  • Methodological Answer : Membrane-anchored inhibitors (e.g., sterol-linked compounds) exploit lipid raft localization of BACE1 in endosomes. This approach increases inhibitor-enzyme interaction by reducing dimensionality (2D diffusion on membranes vs. 3D in cytosol), enhancing potency 10-fold compared to soluble inhibitors . Confirm localization via confocal microscopy and colocalization markers (e.g., early endosome antigen 1).

Methodological Considerations

Q. How should statistical analyses be reported in beta-secretase inhibitor studies?

  • Guidelines :
  • Specify sample size justification (e.g., power analysis) and randomization methods.
  • Report effect sizes (e.g., Cohen’s d for Aβ42 reduction) and confidence intervals.
  • For machine learning, include metrics like AUC-ROC, precision-recall curves, and SHAP values for interpretability .

Q. What computational tools are recommended for molecular dynamics (MD) simulations of inhibitor-enzyme interactions?

  • Tools and Workflow :
  • Use GROMACS or AMBER for MD simulations under physiological pH (4.5–5.5).
  • Analyze hydrogen-bond stability between catalytic Asp228 and inhibitors.
  • Validate docking poses (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.